
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an iodine atom and a tert-butyl ester group, which contribute to its unique chemical properties
Preparation Methods
The synthesis of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the iodine atom: The iodine atom is introduced via an iodination reaction, often using reagents such as iodine or iodinating agents.
Attachment of the tert-butyl ester group: This step involves esterification, where the tert-butyl group is attached to the carboxylate moiety.
Addition of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is introduced to the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is investigated for its potential biological activities and as a precursor for the synthesis of bioactive molecules.
Material science: It can be used in the preparation of functional materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-iodo-4-(methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a methoxy group instead of a propan-2-yloxy group, which may affect its reactivity and biological activity.
tert-Butyl 4-iodopyrazole-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H22INO3 |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
tert-butyl 3-iodo-4-propan-2-yloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-8(2)16-10-7-14(6-9(10)13)11(15)17-12(3,4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
XAENZPSYOYZSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CN(CC1I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


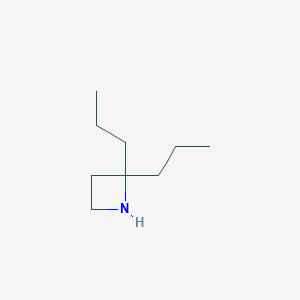
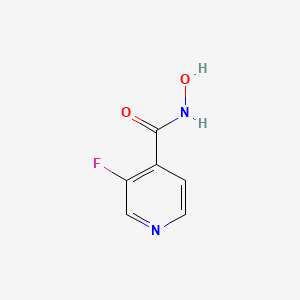
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
![2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13304762.png)
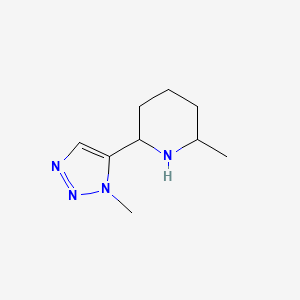
![({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine](/img/structure/B13304765.png)
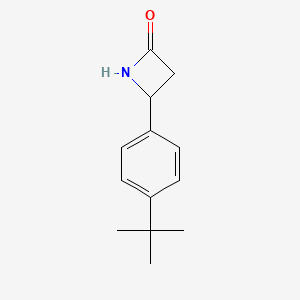
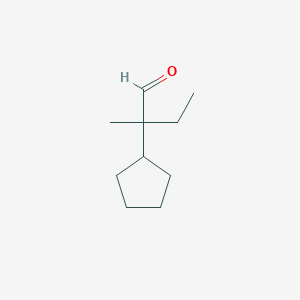
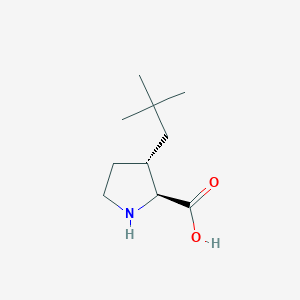
![2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL](/img/structure/B13304780.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13304788.png)
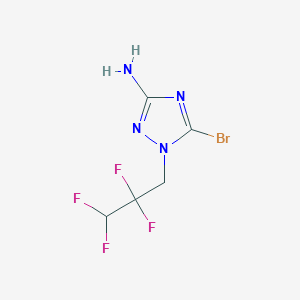
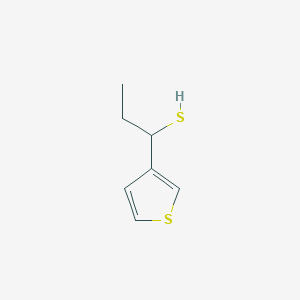
![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
